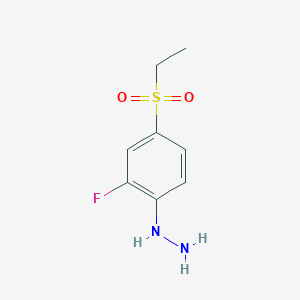

4-Ethylsulfonyl-2-fluorophenylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylsulfonyl-2-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-2-14(12,13)6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZITQDDEGYTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylsulfonyl 2 Fluorophenylhydrazine

Established Synthetic Routes to Arylhydrazines

Arylhydrazines are a class of organic compounds that serve as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. The preparation of these compounds has been extensively studied, leading to the development of several reliable synthetic protocols.

Diazotization and Reduction Protocols

The most traditional and widely employed method for the synthesis of arylhydrazines involves the diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt. This two-step process is a cornerstone of aromatic chemistry.

The reaction sequence begins with the diazotization of a primary aromatic amine, in this case, a substituted aniline (B41778). This reaction is typically carried out in a cold aqueous acidic solution, most commonly with hydrochloric acid, by the portion-wise addition of sodium nitrite (NaNO₂). The low temperature, usually between 0 and 5 °C, is crucial to prevent the decomposition of the unstable diazonium salt intermediate.

Following the formation of the diazonium salt, the next step is its reduction to the corresponding arylhydrazine. Several reducing agents can be employed for this transformation. A common and effective method is the use of tin(II) chloride (SnCl₂) in a strongly acidic medium. The tin(II) chloride reduces the diazonium group to a hydrazine (B178648) moiety.

Alternatively, sodium sulfite (Na₂SO₃) can be used as the reducing agent. This method, known as the Meyer-Japp reaction, involves the initial formation of a diazosulfonate, which is then reduced to the hydrazine. The reaction conditions, such as pH and temperature, need to be carefully controlled for optimal yields.

The general scheme for the diazotization and reduction of an aniline to an arylhydrazine is depicted below:

Ar-NH₂ → [Ar-N₂]⁺Cl⁻ → Ar-NHNH₂·HCl

Step 1: Diazotization

Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)

Temperature: 0-5 °C

Step 2: Reduction

Reagent: Tin(II) chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)

Conditions: Acidic medium

Hydrazinolysis Approaches

Another, though less common for simple arylhydrazines, approach involves the direct reaction of an activated aryl halide with hydrazine hydrate. This nucleophilic aromatic substitution reaction is typically feasible only when the aromatic ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group (e.g., a halogen). The reaction is often carried out at elevated temperatures and may require the use of a catalyst.

Targeted Synthesis of 4-Ethylsulfonyl-2-fluorophenylhydrazine

A targeted synthesis for this compound would logically follow the well-established diazotization and reduction protocol, starting from the corresponding aniline precursor.

Precursor Identification and Preparation

The immediate precursor required for the synthesis of this compound is 4-Ethylsulfonyl-2-fluoroaniline . The synthesis of this precursor is a critical step and can be envisioned through a multi-step sequence starting from more readily available materials. A plausible synthetic route is outlined below:

Thiolation of 4-bromo-1-fluoro-2-nitrobenzene: The synthesis can commence with 4-bromo-1-fluoro-2-nitrobenzene. A nucleophilic aromatic substitution reaction with sodium ethanethiolate (NaSEt) would replace the bromine atom with an ethylthio group, yielding 1-fluoro-4-(ethylthio)-2-nitrobenzene.

Oxidation of the Thioether: The resulting thioether is then oxidized to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to afford 1-fluoro-4-(ethylsulfonyl)-2-nitrobenzene.

Reduction of the Nitro Group: The final step in the precursor synthesis is the reduction of the nitro group to an amino group. This can be accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using reducing agents like tin(II) chloride in hydrochloric acid. This step yields the desired precursor, 4-Ethylsulfonyl-2-fluoroaniline.

Once the precursor, 4-Ethylsulfonyl-2-fluoroaniline, is obtained, it can be converted to this compound using the standard diazotization and reduction methodology as described in section 2.1.1.

Reaction Optimization and Process Scalability

For any synthetic process, optimization of reaction conditions is crucial to maximize yield, purity, and cost-effectiveness, especially when considering scalability for industrial production.

Diazotization Step:

Acid Concentration: The concentration of the mineral acid (e.g., HCl) is a critical parameter. A sufficient excess is required to maintain a low pH and prevent unwanted side reactions of the diazonium salt.

Temperature Control: Strict temperature control is paramount. Excursions above 5 °C can lead to the decomposition of the diazonium salt, forming phenols and other byproducts, thus lowering the yield and complicating purification.

Rate of Nitrite Addition: Slow, controlled addition of the sodium nitrite solution is necessary to manage the exothermicity of the reaction and prevent localized overheating.

Reduction Step:

Choice of Reducing Agent: The choice between SnCl₂ and Na₂SO₃ can depend on factors such as cost, ease of handling, and waste disposal considerations. SnCl₂ is a strong reducing agent that often gives good yields but results in tin-containing waste streams. Na₂SO₃ is a milder and more environmentally benign option, but the reaction may require more careful pH control.

Stoichiometry of Reducing Agent: An excess of the reducing agent is typically used to ensure complete conversion of the diazonium salt.

Work-up and Isolation: The work-up procedure is critical for isolating the arylhydrazine, which is often obtained as its hydrochloride salt. This involves filtration and washing to remove inorganic salts and byproducts.

Scalability Considerations:

Heat Transfer: Diazotization is an exothermic reaction, and efficient heat removal is a major challenge on a larger scale. The use of jacketed reactors with efficient cooling systems is essential.

Mixing: Good agitation is necessary to ensure uniform temperature and concentration throughout the reaction mixture, preventing localized side reactions.

Safety: Diazonium salts are potentially explosive, especially in the dry state. Process safety protocols must be strictly followed, and the diazonium salt is almost always used in solution without isolation.

The following table provides representative conditions for the synthesis of a substituted arylhydrazine from the corresponding aniline, which can be adapted for the synthesis of this compound.

| Parameter | Condition |

| Diazotization | |

| Reactant | Substituted Aniline |

| Reagent | Sodium Nitrite (NaNO₂) |

| Acid | Hydrochloric Acid (HCl) |

| Temperature | 0 - 5 °C |

| Solvent | Water |

| Reduction | |

| Reagent | Tin(II) chloride (SnCl₂) or Sodium sulfite (Na₂SO₃) |

| Temperature | 0 - 10 °C |

| Solvent | Aqueous Acid |

| Product Isolation | |

| Form | Hydrochloride Salt |

| Method | Filtration |

Novel Synthetic Strategies for Enhanced Efficiency

While the diazotization-reduction pathway remains the workhorse for arylhydrazine synthesis, modern organic chemistry has seen the development of novel catalytic methods that offer potential advantages in terms of efficiency, safety, and substrate scope.

Catalytic C-N Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. These methods can potentially be applied to the synthesis of arylhydrazines by coupling an aryl halide or triflate with a protected hydrazine derivative or hydrazine itself. For instance, a Buchwald-Hartwig amination type reaction could be envisioned, coupling 4-bromo-1-fluoro-2-(ethylsulfonyl)benzene with a suitable hydrazine surrogate. The development of new ligands has been crucial in expanding the scope and efficiency of these reactions.

Electrophilic Amination: Another modern approach involves the electrophilic amination of organometallic reagents. For example, an organometallic species derived from a substituted aryl halide could react with an electrophilic nitrogen source to form the N-N bond directly.

These novel strategies, while often requiring more specialized reagents and catalysts, can offer milder reaction conditions and broader functional group tolerance compared to the classical methods. Their application to the synthesis of complex molecules like this compound could provide more efficient and sustainable manufacturing processes in the future.

Reactivity and Reaction Mechanisms of 4 Ethylsulfonyl 2 Fluorophenylhydrazine

Chemical Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary center of reactivity in 4-Ethylsulfonyl-2-fluorophenylhydrazine, exhibiting characteristic nucleophilic properties that drive its chemical transformations.

The hydrazine moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen (β-nitrogen) is generally the more nucleophilic and is the primary site of reaction with electrophiles. This is due to the alpha-effect, where the presence of an adjacent heteroatom with a lone pair (the α-nitrogen) enhances the nucleophilicity of the reacting center.

In reactions, this compound readily attacks electron-deficient centers, such as the carbon atom of a carbonyl group. This nucleophilic addition is the foundational step for many of its characteristic reactions, including the formation of hydrazones. The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration, and is typically catalyzed by acid. nih.gov

The reactivity of the hydrazine moiety in this compound is significantly modulated by the electronic effects of the 2-fluoro and 4-ethylsulfonyl substituents on the phenyl ring. Both of these groups are electron-withdrawing in nature.

Fluorine (F): Located at the ortho position, the fluorine atom exerts a strong inductive effect (-I) due to its high electronegativity, withdrawing electron density from the aromatic ring. It also has a weaker mesomeric effect (+M) due to its lone pairs, but the inductive effect is generally dominant, especially in terms of influencing the nearby hydrazine group. This withdrawal of electron density deactivates the phenyl ring and reduces the basicity and nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine (B124118).

Ethylsulfonyl (-SO2Et): Situated at the para position, the ethylsulfonyl group is a powerful electron-withdrawing group through both a strong inductive effect (-I) and a mesomeric effect (-M). This group significantly reduces the electron density on the phenyl ring and, consequently, on the attached hydrazine group.

The combined electron-withdrawing nature of these substituents leads to a decrease in the nucleophilicity of the hydrazine. This can result in slower reaction rates for nucleophilic additions compared to phenylhydrazine or phenylhydrazines with electron-donating groups. nih.gov However, the presence of these groups can also influence the stability of intermediates and the regioselectivity of subsequent reactions.

Table 1: Electronic Effects of Substituents on the Hydrazine Moiety

| Substituent | Position | Electronic Effect | Impact on Hydrazine Reactivity |

|---|---|---|---|

| 2-Fluoro | Ortho | Strong -I, Weak +M | Decreases nucleophilicity |

Participation in Condensation Reactions

A hallmark of hydrazine chemistry is its participation in condensation reactions with carbonyl compounds, leading to the formation of stable C=N bonds.

This compound reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone is a stable compound characterized by the R1R2C=NNH-Ar structure.

Furthermore, this compound can be a precursor for the synthesis of thiosemicarbazones. This typically involves a two-step process where the hydrazine first reacts with a thiocyanate (B1210189) salt or isothiocyanate to form a thiosemicarbazide (B42300). This thiosemicarbazide intermediate can then condense with an aldehyde or ketone to yield the final thiosemicarbazone. Thiosemicarbazones are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of various heterocycles. irjmets.comresearchgate.net

Table 2: Representative Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| This compound | Aldehyde/Ketone | Hydrazone | Acid catalysis (e.g., acetic acid), reflux in ethanol |

The formation of hydrazones from this compound and a carbonyl compound proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, which serves to activate the carbonyl group towards nucleophilic attack.

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently eliminated to form a C=N double bond.

Deprotonation: The final hydrazone is formed upon deprotonation.

The rate-determining step of this reaction can vary depending on the pH of the reaction medium. At very low pH, the hydrazine can be protonated, reducing its nucleophilicity. At neutral or high pH, the dehydration step can be slow. Optimal rates are often achieved under mildly acidic conditions. nih.gov

Cyclization Reactions for Heterocycle Formation

The hydrazone and thiosemicarbazone derivatives of this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. These cyclization reactions often proceed through intramolecular nucleophilic attack or pericyclic reactions.

One of the most notable applications is the Fischer indole (B1671886) synthesis . In this reaction, the hydrazone formed from this compound and an appropriate aldehyde or ketone undergoes an acid-catalyzed intramolecular cyclization to produce a substituted indole. The mechanism involves a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone. wikipedia.orgbyjus.com The electron-withdrawing groups on the phenyl ring can influence the regioselectivity of this reaction.

Another important class of heterocycles that can be synthesized are pyrazoles . The condensation of this compound with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provides a direct route to substituted pyrazoles. nih.govdergipark.org.tr The reaction with a 1,3-dicarbonyl compound proceeds through the formation of a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration.

Additionally, the thiosemicarbazone derivatives can be used to synthesize 1,3,4-thiadiazoles . This is typically achieved by oxidative cyclization of the thiosemicarbazone using various reagents. organic-chemistry.orgsbq.org.br

Table 3: Heterocyclic Synthesis from this compound Derivatives

| Starting Derivative | Reagent/Condition | Heterocyclic Product |

|---|---|---|

| Hydrazone | Acid catalyst (e.g., polyphosphoric acid, ZnCl2) | Indole |

| Hydrazine | 1,3-Dicarbonyl compound | Pyrazole (B372694) |

Fischer Indole Synthesis and Derivatives

The Fischer indole synthesis is a classic and versatile chemical reaction for synthesizing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a series of well-defined steps, beginning with the formation of a phenylhydrazone intermediate. nih.gov This intermediate then tautomerizes to an enamine form. wikipedia.org A key step in the mechanism is a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which leads to a di-imine intermediate. nih.gov Subsequent cyclization and elimination of ammonia (B1221849) result in the formation of the aromatic indole ring. wikipedia.org

In the context of this compound, this reaction provides a direct route to indoles substituted at the 5-position with an ethylsulfonyl group and at the 7-position with a fluorine atom. The choice of the carbonyl component dictates the substitution pattern at the 2- and 3-positions of the resulting indole ring. The presence of the electron-withdrawing ethylsulfonyl and fluoro substituents on the phenyl ring can influence the reactivity of the hydrazine and the conditions required for the indolization.

The general mechanism can be summarized as follows:

Hydrazone Formation: Reaction of this compound with a ketone or aldehyde.

Tautomerization: The hydrazone isomerizes to its enamine tautomer.

nih.govnih.gov-Sigmatropic Rearrangement: Acid-catalyzed rearrangement to form a di-imine intermediate.

Cyclization and Aromatization: Intramolecular cyclization followed by the elimination of an ammonia molecule to yield the final indole product.

A representative application of this synthesis is the reaction with various ketones to produce a library of substituted indoles. For example, reacting this compound with different ketones can yield a range of indole derivatives with varied substituents at the 2- and 3-positions.

| Ketone/Aldehyde Reactant | Resulting Indole Derivative | Key Structural Features |

|---|---|---|

| Acetone | 5-Ethylsulfonyl-7-fluoro-2-methylindole | Methyl group at C2-position |

| Cyclohexanone | 5-Ethylsulfonyl-7-fluoro-1,2,3,4-tetrahydrocarbazole | Fused carbazole (B46965) ring system |

| Ethyl pyruvate | Ethyl 5-Ethylsulfonyl-7-fluoro-indole-2-carboxylate | Ester group at C2-position, useful for further functionalization |

| Levulinic acid | (5-Ethylsulfonyl-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | Acetic acid side chain at C3-position |

Pyrazole and Pyrazoline Ring Formation

Arylhydrazines are key building blocks for the synthesis of pyrazole and pyrazoline heterocycles, which are five-membered rings containing two adjacent nitrogen atoms. nih.govmdpi.com The standard method involves the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. mdpi.com

When this compound reacts with a 1,3-dicarbonyl compound, such as acetylacetone, it leads to the formation of a substituted pyrazole. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Due to the unsymmetrical nature of the hydrazine, the reaction with unsymmetrical 1,3-dicarbonyls can potentially yield two regioisomers.

Pyrazolines, which are di-hydro pyrazoles, are typically synthesized by reacting arylhydrazines with α,β-unsaturated aldehydes or ketones (chalcones). mdpi.comrdd.edu.iq The reaction is a cyclocondensation that results in the formation of the non-aromatic pyrazoline ring. rdd.edu.iq These pyrazolines can often be oxidized to the corresponding pyrazoles. mdpi.com

| Reactant | Product Type | Resulting Heterocycle Example |

|---|---|---|

| Acetylacetone (a 1,3-diketone) | Pyrazole | 1-(4-Ethylsulfonyl-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate (B1235776) (a β-ketoester) | Pyrazolone | 1-(4-Ethylsulfonyl-2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Benzalacetone (an α,β-unsaturated ketone) | Pyrazoline | 1-(4-Ethylsulfonyl-2-fluorophenyl)-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazole |

| Malononitrile (a 1,3-dinitrile) | Aminopyrazole | 5-Amino-1-(4-ethylsulfonyl-2-fluorophenyl)-1H-pyrazole-4-carbonitrile |

Triazole Synthesis via Click Chemistry Approaches

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govresearchgate.net The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov

Direct involvement of this compound in a classic CuAAC reaction is not feasible as the reaction requires an azide functional group, not a hydrazine. frontiersin.org However, the arylhydrazine can serve as a precursor to the necessary azide. The synthesis would involve a two-step process:

Conversion to Aryl Azide: The this compound would first be converted into 4-Ethylsulfonyl-2-fluorophenylazide. This transformation can be achieved through diazotization of the corresponding aniline (B41778) (which can be derived from the hydrazine) followed by reaction with sodium azide.

Click Reaction: The resulting aryl azide can then participate in the CuAAC reaction with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole derivative. nih.gov

This approach allows for the modular synthesis of a wide array of triazole derivatives, where the diversity comes from the alkyne coupling partner. The triazole ring acts as a stable and rigid linker in more complex molecular architectures. nih.gov

Other Heterocyclic Annulations

Beyond indoles and pyrazoles, the arylhydrazine moiety is a versatile synthon for constructing various other heterocyclic systems. The reactivity of the two nitrogen atoms allows for cyclization reactions with a range of bifunctional electrophiles. For instance, reaction with carbon disulfide can lead to the formation of thiadiazole derivatives, while reaction with cyanogen (B1215507) bromide can yield aminotriazoles. Another important reaction is the synthesis of 1,3,4-oxadiazoles, which can be achieved by reacting the hydrazine with an acyl chloride to form a diacylhydrazine intermediate, followed by acid-catalyzed cyclodehydration.

Advanced Catalytic Transformations

Transition Metal-Catalyzed Coupling Reactions Involving Arylhydrazines

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While arylhydrazines themselves are less commonly used directly in cross-coupling reactions compared to aryl halides, their derivatives, such as hydrazones, are valuable substrates. nih.gov

A notable example is the Buchwald modification of the Fischer indole synthesis, where a palladium catalyst is used to couple an aryl bromide with a hydrazone. wikipedia.org This strategy expands the scope of the Fischer synthesis to aryl precursors that might be incompatible with traditional strong acid conditions.

Furthermore, N-tosylhydrazones derived from ketones and aldehydes can be used in various transition-metal-catalyzed cross-coupling reactions. nih.gov The tosylhydrazone, formed from a carbonyl compound and tosylhydrazine, can react with this compound to form a mixed hydrazone, which could then potentially engage in palladium-catalyzed carbene-based cross-coupling reactions. These transformations significantly enhance the synthetic utility of hydrazines in modern organic synthesis. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating chemical reactions. mdpi.comnih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com

This technology is highly applicable to many of the reactions involving this compound. For example, the Fischer indole synthesis, which often requires high temperatures and long reaction times, can be significantly expedited using microwave heating. organic-chemistry.org Similarly, the synthesis of pyrazoles, triazines, and other heterocycles can be performed efficiently under microwave irradiation, frequently under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov The use of microwave protocols allows for rapid library synthesis and optimization of reaction conditions for the creation of novel derivatives. scispace.com

Derivatization and Functionalization of 4 Ethylsulfonyl 2 Fluorophenylhydrazine

Synthesis of Substituted Arylhydrazones

The initial step in many derivatization pathways of 4-Ethylsulfonyl-2-fluorophenylhydrazine involves the formation of substituted arylhydrazones. This reaction typically proceeds through the condensation of the hydrazine (B178648) with various aldehydes and ketones. chemguide.co.uk This acid-catalyzed addition-elimination reaction is a fundamental transformation in organic chemistry. chemguide.co.uk

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding hydrazone, which is characterized by the C=N-NH- linkage. The reaction of this compound with a carbonyl compound (an aldehyde or a ketone) would yield a (4-(ethylsulfonyl)-2-fluorophenyl)hydrazone derivative.

A variety of carbonyl compounds can be employed in this reaction, leading to a diverse range of substituted arylhydrazones. The nature of the aldehyde or ketone used will determine the substitution pattern at the carbon atom of the newly formed C=N bond.

Table 1: Examples of Substituted Arylhydrazone Synthesis

| Carbonyl Compound | Resulting Arylhydrazone |

| Acetone | 2-((4-(ethylsulfonyl)-2-fluorophenyl)hydrazono)propane |

| Benzaldehyde | 1-benzylidene-2-(4-(ethylsulfonyl)-2-fluorophenyl)hydrazine |

| Cyclohexanone | 1-cyclohexylidene-2-(4-(ethylsulfonyl)-2-fluorophenyl)hydrazine |

These arylhydrazone intermediates are often stable compounds that can be isolated and characterized, or they can be used in situ for subsequent reactions to form more complex heterocyclic systems.

Preparation of Heterocyclic Scaffolds

This compound is a key precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Indole (B1671886) Derivatives

The Fischer indole synthesis is a classic and widely used method for the preparation of indole derivatives from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgresearchgate.net This reaction proceeds via an arylhydrazone intermediate, which upon treatment with an acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring system. wikipedia.org

The reaction of this compound with an appropriate aldehyde or ketone in the presence of an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride would be expected to yield 6-ethylsulfonyl-4-fluoroindole derivatives. The substitution pattern on the resulting indole is determined by the structure of the starting carbonyl compound.

Table 2: Potential Indole Derivatives from this compound

| Carbonyl Compound | Expected Indole Derivative |

| Pyruvic acid | 6-(ethylsulfonyl)-4-fluoro-1H-indole-2-carboxylic acid |

| Acetone | 6-(ethylsulfonyl)-4-fluoro-2-methyl-1H-indole |

| Cyclohexanone | 1,2,3,4-tetrahydro-8-(ethylsulfonyl)-6-fluorocarbazole |

The presence of the electron-withdrawing ethylsulfonyl group and the fluorine atom on the phenyl ring of the hydrazine can influence the regioselectivity and the reaction conditions required for the Fischer indole synthesis. nih.gov

Pyrazole (B372694) Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds that can be synthesized from phenylhydrazines. A common method for the synthesis of pyrazoles involves the cyclocondensation of a phenylhydrazine (B124118) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govdergipark.org.tr

The reaction of this compound with a 1,3-diketone, such as acetylacetone, in a suitable solvent and often in the presence of an acid or base catalyst, would lead to the formation of a 1-(4-ethylsulfonyl-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Table 3: Potential Pyrazole Derivatives from this compound

| 1,3-Dicarbonyl Compound | Expected Pyrazole Derivative |

| Acetylacetone | 1-(4-ethylsulfonyl-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane | 1-(4-ethylsulfonyl-2-fluorophenyl)-3,5-diphenyl-1H-pyrazole |

| Ethyl acetoacetate (B1235776) | 5-methyl-1-(4-(ethylsulfonyl)-2-fluorophenyl)-1H-pyrazol-3(2H)-one |

Thiosemicarbazone Derivatives

Thiosemicarbazones are formed through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. nih.govmdpi.com To synthesize thiosemicarbazone derivatives of this compound, one would first need to prepare the corresponding 4-(4-ethylsulfonyl-2-fluorophenyl)thiosemicarbazide. This can be achieved by reacting this compound with a thiocyanate (B1210189) salt or by reacting the corresponding isothiocyanate with hydrazine. researchgate.net

Once the 4-(4-ethylsulfonyl-2-fluorophenyl)thiosemicarbazide is obtained, it can be readily condensed with a variety of aldehydes and ketones to yield the desired thiosemicarbazones. nih.gov

Table 4: Potential Thiosemicarbazone Derivatives

| Carbonyl Compound | Expected Thiosemicarbazone Derivative |

| Benzaldehyde | 2-benzylidene-N-(4-(ethylsulfonyl)-2-fluorophenyl)hydrazine-1-carbothioamide |

| Acetophenone | 2-(1-phenylethylidene)-N-(4-(ethylsulfonyl)-2-fluorophenyl)hydrazine-1-carbothioamide |

| 2-Pyridinecarboxaldehyde | 2-(pyridin-2-ylmethylene)-N-(4-(ethylsulfonyl)-2-fluorophenyl)hydrazine-1-carbothioamide |

These thiosemicarbazone derivatives are valuable intermediates for the synthesis of other heterocyclic systems.

Other Functionalized Heterocycles

The derivatization of this compound extends beyond the synthesis of indoles, pyrazoles, and thiosemicarbazones. The reactive nature of the hydrazine moiety allows for its incorporation into a variety of other heterocyclic rings.

1,2,4-Triazole Derivatives: 4H-1,2,4-Triazole derivatives bearing ethylsulfonyl and 2-fluorophenyl groups have been reported. The synthesis of such compounds can involve the cyclization of intermediates derived from this compound. For instance, a thiosemicarbazide derivative can be cyclized to form a triazole-thione, which can be further functionalized. nih.govnih.govmdpi.com

1,3,4-Thiadiazole (B1197879) Derivatives: Thiosemicarbazides derived from this compound can also serve as precursors for 1,3,4-thiadiazole derivatives. nih.gov Acid-catalyzed cyclization of a thiosemicarbazide is a common method to obtain 2-amino-1,3,4-thiadiazoles. mdpi.comnih.gov Alternatively, oxidative cyclization of thiosemicarbazones can also lead to the formation of the thiadiazole ring.

4-Thiazolidinone (B1220212) Derivatives: Thiosemicarbazones obtained from this compound can be further cyclized to yield 4-thiazolidinone derivatives. This is typically achieved by reacting the thiosemicarbazone with α-haloacetic acids or their esters, such as chloroacetic acid or ethyl bromoacetate. ekb.egnih.govnih.gov The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the halo-acid, followed by intramolecular cyclization. nih.gov

Introduction of Additional Functionalities

Further functionalization of the heterocyclic scaffolds derived from this compound allows for the fine-tuning of their chemical and physical properties.

Alkylation and Acylation: The nitrogen atoms within the hydrazine moiety or in the resulting heterocyclic rings can be subjected to alkylation or acylation reactions. For instance, the non-acylated nitrogen of a hydrazone or the nitrogen atoms in a pyrazole or indole ring can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides.

Sulfonylation: The amino group of the hydrazine or its derivatives can be reacted with sulfonyl chlorides to introduce an additional sulfonyl group, leading to the formation of disulfonylated compounds.

These functionalization reactions expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds with potential applications in various fields of chemical research.

Acylation and Alkylation Strategies

The hydrazine group in this compound possesses two nitrogen atoms, both of which are nucleophilic and can participate in acylation and alkylation reactions. However, the nucleophilicity of these nitrogen atoms is influenced by the electronic effects of the substituted phenyl ring. The potent electron-withdrawing nature of the ethylsulfonyl group, combined with the inductive effect of the fluorine atom, significantly reduces the electron density on the hydrazine nitrogens. This diminished nucleophilicity necessitates the use of more reactive acylating and alkylating agents or the application of specific reaction conditions to achieve efficient derivatization.

Acylation reactions of substituted phenylhydrazines are well-documented and typically proceed by treatment with acylating agents such as acid chlorides or anhydrides under basic conditions. wustl.edu For this compound, it is anticipated that acylation will preferentially occur at the terminal nitrogen (β-nitrogen), which is sterically more accessible and comparatively more nucleophilic than the nitrogen atom directly attached to the phenyl ring (α-nitrogen). The α-nitrogen's lone pair is partially delocalized into the aromatic system, further reducing its nucleophilicity.

Alkylation of phenylhydrazines can be more complex, often leading to a mixture of mono- and di-alkylated products. The use of a base is crucial to deprotonate the hydrazine, generating a more potent nucleophile. d-nb.info Methodologies for selective alkylation often involve the use of protecting groups to control the site of alkylation. organic-chemistry.org For this compound, selective mono-alkylation would likely be challenging due to the similar reactivity of the two nitrogen atoms after initial deprotonation. However, by carefully selecting the alkylating agent and reaction conditions, it is possible to influence the selectivity.

Table 1: Representative Acylation and Alkylation Reactions of this compound (Hypothetical Data)

| Reagent | Product | Reaction Conditions | Expected Yield |

| Acetyl chloride | N'-(4-(Ethylsulfonyl)-2-fluorophenyl)acetohydrazide | Pyridine (B92270), 0 °C to rt | High |

| Benzoyl chloride | N'-(4-(Ethylsulfonyl)-2-fluorophenyl)benzohydrazide | Triethylamine, CH2Cl2, 0 °C to rt | High |

| Methyl iodide | 1-(4-(Ethylsulfonyl)-2-fluorophenyl)-2-methylhydrazine and 1-(4-(Ethylsulfonyl)-2-fluorophenyl)-1-methylhydrazine | K2CO3, Acetonitrile, reflux | Moderate (mixture) |

| Benzyl bromide | 1-Benzyl-2-(4-(ethylsulfonyl)-2-fluorophenyl)hydrazine and 2-Benzyl-1-(4-(ethylsulfonyl)-2-fluorophenyl)hydrazine | NaH, THF, 0 °C to rt | Moderate (mixture) |

Note: The data in this table is hypothetical and based on the expected reactivity of substituted phenylhydrazines. Actual experimental results may vary.

Modifications at the Phenyl Ring

The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing ethylsulfonyl group and the moderately deactivating fluorine atom. These groups direct incoming electrophiles primarily to the meta position relative to the ethylsulfonyl group (positions 3 and 5). However, the directing effect of the hydrazine moiety (an ortho-, para-director) is largely overcome by the powerful deactivating groups.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the phenyl ring of this compound are expected to be challenging and require harsh reaction conditions. libretexts.org The deactivating nature of the substituents makes the aromatic ring less nucleophilic and thus less susceptible to attack by electrophiles. youtube.com

Conversely, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, could potentially be displaced by strong nucleophiles, particularly when activated by the para-sulfonyl group. The positions ortho and para to the strongly electron-withdrawing ethylsulfonyl group are activated towards nucleophilic attack.

Table 2: Potential Modifications at the Phenyl Ring of this compound (Hypothetical Data)

| Reaction Type | Reagent | Potential Product(s) | Reaction Conditions | Expected Outcome |

| Nitration | HNO3, H2SO4 | 5-Nitro-4-ethylsulfonyl-2-fluorophenylhydrazine | Concentrated acids, elevated temperature | Low yield, requires forcing conditions |

| Bromination | Br2, FeBr3 | 3-Bromo-4-ethylsulfonyl-2-fluorophenylhydrazine | High temperature | Low yield, requires forcing conditions |

| Nucleophilic Aromatic Substitution | NaOCH3 | 4-Ethylsulfonyl-2-methoxyphenylhydrazine | CH3OH, reflux | Plausible, displacement of fluorine |

| Nucleophilic Aromatic Substitution | NaN3 | 2-Azido-4-ethylsulfonylphenylhydrazine | DMF, heat | Plausible, displacement of fluorine |

Note: The data in this table is hypothetical and based on established principles of aromatic chemistry. Actual experimental results may vary.

Theoretical and Computational Studies of 4 Ethylsulfonyl 2 Fluorophenylhydrazine and Its Derivatives

Quantum Chemical Investigations (e.g., DFT)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used to calculate a molecule's electronic structure and related characteristics with a favorable balance of computational cost and accuracy. researchgate.netnih.gov These calculations form the basis for analyzing molecular orbitals, predicting reactivity, and determining stable conformations.

The electronic structure of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-Ethylsulfonyl-2-fluorophenylhydrazine, the presence of strong electron-withdrawing groups—the ethylsulfonyl and fluoro substituents—is expected to significantly influence the energies of these frontier orbitals. These groups tend to lower the energy levels of both the HOMO and LUMO. The precise energy gap is a key determinant of the molecule's charge transfer characteristics. nih.gov

Table 1: Predicted Frontier Orbital Characteristics of this compound

| Parameter | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Lowered due to electron-withdrawing fluoro and ethylsulfonyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Significantly lowered due to strong electron-withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | The gap is anticipated to be relatively small, suggesting potential for chemical reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, different colors represent different values of electrostatic potential; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group, the fluorine atom, and to a lesser extent, the nitrogen atoms of the hydrazine (B178648) group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the hydrazine's amine group and the ethyl group, indicating these are potential sites for nucleophilic attack or hydrogen bond donation.

This analysis is crucial for understanding intermolecular interactions, a key factor in how the molecule might bind to a biological target. deeporigin.comrsc.org

Table 2: Predicted Reactive Sites from MEP Analysis

| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |

| Sulfonyl Oxygen Atoms | Strongly Negative | Prone to electrophilic attack; Hydrogen bond acceptor site. |

| Fluorine Atom | Negative | Electrophilic attack site; Hydrogen bond acceptor. |

| Hydrazine Nitrogen Atoms | Negative | Electrophilic attack site; Hydrogen bond acceptor/donor. |

| Hydrazine Hydrogen Atoms | Positive | Prone to nucleophilic attack; Hydrogen bond donor site. |

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule by studying the energy changes associated with the rotation around its single bonds. The lowest energy conformation, or global minimum, represents the most probable structure of the molecule and is critical for understanding its biological activity, as molecular shape is a key determinant of ligand-receptor interactions. For this compound, key rotational bonds include the C-S bond of the ethylsulfonyl group and the C-N bond of the hydrazine moiety. Theoretical calculations can map the potential energy surface as these bonds are rotated to identify the most stable conformers.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ajchem-a.comnih.gov These simulations are essential in drug discovery for predicting ligand-target interactions and understanding the structural basis of binding affinity. nih.govmdpi.com

Predicting the interaction between a ligand like this compound and a biological target involves several steps. First, the three-dimensional structures of both the ligand (obtained from conformational analysis) and the target protein are required. A docking algorithm then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site. nih.gov Each potential binding pose is evaluated using a scoring function that estimates the binding affinity, with lower scores typically indicating more favorable interactions. ajchem-a.com

The simulation would predict various types of non-covalent interactions, including:

Hydrogen Bonds: The hydrazine group (-NHNH2) and the sulfonyl group (-SO2-) are strong candidates for forming hydrogen bonds with appropriate amino acid residues (e.g., aspartate, glutamate, serine).

Electrostatic Interactions: The polarized regions identified by MEP analysis, such as the sulfonyl oxygens and the fluorine atom, can engage in favorable electrostatic interactions with charged or polar residues in the binding site.

Van der Waals Interactions: The aromatic ring and the ethyl group can form non-polar interactions with hydrophobic residues like leucine, valine, or isoleucine.

The results of docking simulations are used to characterize the binding site of the target protein. mdpi.com This involves analyzing the specific amino acid residues that form key interactions with the ligand in the highest-scoring poses. nih.gov By identifying these crucial residues, researchers can understand the chemical and structural features of the binding pocket that are complementary to the ligand. mdpi.combiorxiv.org

Table 3: Hypothetical Binding Site Characteristics for this compound

| Binding Site Feature | Potential Interacting Ligand Group | Type of Interaction | Key Amino Acid Residues |

| Hydrogen Bond Donors | Sulfonyl Oxygens, Fluorine Atom | Hydrogen Bond | Arginine, Lysine, Serine, Threonine |

| Hydrogen Bond Acceptors | Hydrazine N-H groups | Hydrogen Bond | Aspartate, Glutamate, Asparagine, Glutamine |

| Hydrophobic Pockets | Phenyl Ring, Ethyl Group | Van der Waals, Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |

| Charged/Polar Regions | Sulfonyl Group, Hydrazine Moiety | Electrostatic, Dipole-Dipole | Charged (Asp, Glu, Arg, Lys) and Polar residues |

This characterization provides a detailed molecular-level understanding of the binding mechanism and can guide the design of new derivatives with improved affinity and selectivity for the target.

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful computational tools. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For this compound and its derivatives, such studies would elucidate how modifications to its molecular structure influence its reactivity.

The general approach involves calculating a set of molecular descriptors for a series of related molecules and then using statistical methods to correlate these descriptors with an observed activity or property. Key molecular descriptors relevant to the this compound scaffold would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. For instance, the electrophilic or nucleophilic character of the hydrazine moiety and the influence of the electron-withdrawing sulfonyl and fluoro groups can be assessed. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are common examples that would be important in understanding how the bulk of substituents on the phenyl ring or hydrazine group affects reactivity.

Hydrophobic Descriptors: The partition coefficient (log P) is a crucial descriptor for predicting the lipophilicity of the compounds, which often correlates with biological activity.

A hypothetical QSAR study on a series of this compound derivatives might explore their potential as enzyme inhibitors. The study would involve synthesizing a library of derivatives with varying substituents and correlating their inhibitory concentrations (IC50) with calculated molecular descriptors. The resulting QSAR equation could guide the design of more potent inhibitors.

For example, studies on other sulfonamide-containing compounds have successfully used QSAR to correlate descriptors with antibacterial activity. researchgate.netnih.govekb.eg A similar approach for this compound derivatives could yield valuable insights.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Derivatives and Their Correlation with a Hypothetical Activity

| Derivative (Substituent R) | HOMO (eV) | LUMO (eV) | Log P | Molar Refractivity | Predicted Activity (IC50, µM) |

| H | -6.2 | -1.5 | 2.8 | 55.3 | 10.5 |

| CH3 | -6.1 | -1.4 | 3.2 | 59.9 | 8.2 |

| Cl | -6.4 | -1.8 | 3.5 | 60.1 | 5.1 |

| OCH3 | -5.9 | -1.3 | 2.7 | 59.5 | 12.3 |

This table is illustrative and based on general principles of QSAR studies.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their structural characterization and assignment. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a newly synthesized compound. For this compound, computational methods could help in assigning the proton and carbon signals of the substituted aromatic ring, which can be complex due to the presence of both the fluorine and ethylsulfonyl groups.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. This can help in identifying the characteristic functional groups. For this compound, the characteristic stretching frequencies for the N-H bonds of the hydrazine, the S=O bonds of the sulfonyl group, and the C-F bond could be predicted and compared with experimental IR spectra.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Phenylhydrazine (B124118) Derivative (Illustrative Example)

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm) | ||

| Aromatic H (ortho to NHNH2) | 6.85 | 6.90 |

| Aromatic H (meta to NHNH2) | 7.20 | 7.25 |

| NH2 | 4.50 | 4.55 |

| IR Frequencies (cm-1) | ||

| N-H Stretch | 3350, 3280 | 3345, 3275 |

| S=O Asymmetric Stretch | 1320 | 1315 |

| S=O Symmetric Stretch | 1150 | 1148 |

This table is for illustrative purposes and uses data analogous to what would be expected for the target compound.

By providing a theoretical framework for understanding the relationship between structure and reactivity, and by predicting spectroscopic properties, computational studies serve as a critical complement to experimental work in the chemical sciences. For this compound and its derivatives, these in silico approaches can guide synthetic efforts and accelerate the discovery of new applications.

Applications in Advanced Organic Synthesis and Building Block Utility

Precursor for Complex Molecular Architectures

4-Ethylsulfonyl-2-fluorophenylhydrazine serves as a key starting material in the synthesis of intricate heterocyclic systems, which are often the core scaffolds of biologically active compounds. A notable application is in the preparation of 1H-pyrrolo[3,2-c]pyridine derivatives. These structures are of significant interest in medicinal chemistry due to their presence in various pharmacologically active agents.

The synthesis of these complex architectures often involves multi-step reaction sequences where the phenylhydrazine (B124118) moiety is crucial for the formation of the heterocyclic core. For instance, it can be used in Fischer indole-type synthesis or related cyclization reactions to construct the pyrrole (B145914) ring fused to a pyridine (B92270) system. The resulting 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in the development of kinase inhibitors, which are a class of targeted cancer therapeutics.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy in organic chemistry that aims to produce a wide range of structurally diverse molecules from a common starting material. pitt.edursc.org This approach is particularly valuable in drug discovery for exploring new chemical space and identifying novel biological activities. pitt.edu

While specific studies detailing the use of this compound in extensive DOS campaigns are not widely documented, its structural features make it an excellent candidate for such applications. The hydrazine (B178648) group is a versatile functional handle that can participate in a variety of chemical transformations to create a library of diverse compounds. researchgate.net By reacting this compound with a collection of different ketones, aldehydes, or other electrophilic partners, a multitude of distinct heterocyclic scaffolds can be generated. The fluorine and ethylsulfonyl groups provide additional points of diversity and can influence the physicochemical properties and biological activities of the resulting molecules.

Enabling Reagent in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound is a valuable reagent for the synthesis of potential therapeutic agents. Its utility is highlighted by its application in the creation of compounds designed to interact with specific biological targets, such as protein kinases.

The synthesis of substituted benzimidazole (B57391) derivatives, another important class of bioactive heterocycles, can also utilize phenylhydrazine precursors. ijpsr.com These compounds have shown a broad range of pharmacological activities, and the specific substitution pattern of this compound can be leveraged to fine-tune the properties of the final products.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. youtube.com The derivatization of a lead compound is a key strategy in SAR studies, and this compound provides a scaffold that is well-suited for this purpose. The ethylsulfonyl group and the fluorine atom play crucial roles in modulating the properties of the resulting derivatives. sioc-journal.cnnih.govnih.gov

The ethylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. sioc-journal.cnnih.gov Its presence can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets. sioc-journal.cn In drug design, sulfonyl groups are often incorporated to enhance binding affinity to proteins through hydrogen bonding and to improve metabolic stability, thereby prolonging the drug's action in the body. sioc-journal.cn

The 2-fluoro substituent also has a profound effect on a molecule's properties. Fluorine is highly electronegative and can alter the acidity of nearby functional groups. benthamscience.combenthamdirect.comingentaconnect.comscispace.comresearchgate.net It can also form favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions. benthamscience.combenthamdirect.comingentaconnect.com Furthermore, the introduction of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles. benthamscience.comresearchgate.net

The following table summarizes the influence of these functional groups on molecular properties in the context of SAR studies:

| Functional Group | Position | Key Physicochemical Effects | Impact on Biological Activity and Pharmacokinetics |

|---|---|---|---|

| Ethylsulfonyl (-SO2CH2CH3) | 4 | Strong electron-withdrawing character, increases polarity, acts as a hydrogen bond acceptor. | Can enhance binding affinity to target proteins, improves metabolic stability, and can modulate solubility. sioc-journal.cnnih.gov |

| Fluorine (-F) | 2 | Highly electronegative, can act as a weak hydrogen bond acceptor, influences lipophilicity. benthamscience.combenthamdirect.comingentaconnect.com | Can increase binding affinity through specific interactions, may block metabolic degradation pathways, and can alter membrane permeability. benthamscience.comresearchgate.net |

The systematic derivatization of a lead compound allows medicinal chemists to probe the molecular interactions between the compound and its biological target. By making small, controlled changes to the structure of the molecule and observing the effect on its activity, researchers can map the binding pocket and identify key interactions.

The ethylsulfonyl group on the 4-position of the phenyl ring of this compound can be modified to explore the nature of the binding pocket. For example, altering the length of the alkyl chain (e.g., from ethyl to methyl or propyl) can provide information about the size and shape of a hydrophobic pocket. The sulfonyl group itself can participate in hydrogen bonding, and its replacement with other functional groups can help to determine the importance of this interaction for binding. nih.gov

Similarly, the fluorine atom at the 2-position can be moved to other positions on the phenyl ring or replaced with other halogens or small substituents. benthamscience.combenthamdirect.comingentaconnect.com These modifications can provide insights into the electronic and steric requirements of the binding site. The ability of fluorine to form specific interactions, such as with backbone amide groups in proteins, makes it a valuable tool for optimizing drug-receptor interactions. benthamscience.com

Role in Materials Science Research

While the primary applications of this compound appear to be in the fields of organic synthesis and medicinal chemistry, the broader class of phenylhydrazine derivatives has found some use in materials science. Phenylhydrazines have been investigated for their potential use in the synthesis of polymers and as components in the development of organic electronic materials. patsnap.comnih.gov For instance, some phenylhydrazine derivatives have been explored as reductants and passivators in the formulation of perovskite solar cells. rsc.org

However, based on the currently available scientific literature, specific applications of this compound in materials science have not been extensively reported. Its potential in this area remains a subject for future investigation. The unique electronic properties conferred by the ethylsulfonyl and fluoro substituents could make it an interesting building block for novel functional materials, such as dyes, conductive polymers, or components for nonlinear optical materials. rsc.orgyoutube.comresearchgate.netrsc.org

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways

The traditional synthesis of phenylhydrazine (B124118) derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. A primary focus of future research will be the development of more environmentally benign synthetic routes to 4-Ethylsulfonyl-2-fluorophenylhydrazine. Key areas of exploration will likely include the use of less hazardous reagents and solvent systems, as well as the implementation of more efficient reaction protocols.

Table 1: Comparison of Traditional and Potential Greener Synthetic Approaches

| Parameter | Traditional Synthesis | Potential Greener Pathways |

|---|---|---|

| Reagents | Often involves stoichiometric, hazardous reagents | Catalytic, recyclable, and less toxic reagents |

| Solvents | Use of volatile and toxic organic solvents | Benign solvents (e.g., water, supercritical CO2), solvent-free conditions |

| Energy | High energy consumption due to heating/cooling | Energy-efficient methods (e.g., microwave, ultrasound) |

| Waste | Significant generation of byproducts and waste | High atom economy, minimal waste generation |

Exploration of Novel Reaction Pathways and Catalysts

Beyond its synthesis, the reactivity of this compound is a fertile ground for future research. The presence of the hydrazine (B178648), sulfonyl, and fluoro-substituted phenyl moieties suggests a rich and varied chemical reactivity that is yet to be fully explored. Future studies will likely focus on uncovering novel transformations and developing catalytic systems to control and expand its synthetic utility.

The exploration of transition-metal-catalyzed cross-coupling reactions involving the hydrazine group could lead to the synthesis of novel nitrogen-containing heterocyclic compounds. Furthermore, the development of enantioselective catalytic reactions would be a significant advancement, enabling the synthesis of chiral derivatives with potential applications in medicinal chemistry and materials science. The investigation of its reactivity under non-traditional activation methods, such as photoredox catalysis or electrochemistry, could also unlock new and previously inaccessible reaction pathways.

Advanced Characterization Techniques for Elucidating Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The transient and often highly reactive nature of reaction intermediates presents a significant analytical challenge. Future research will increasingly rely on advanced characterization techniques to detect and structurally elucidate these fleeting species.

In situ spectroscopic methods, such as rapid-injection NMR and stopped-flow UV-Vis spectroscopy, will be invaluable for monitoring reaction kinetics and identifying short-lived intermediates. The application of advanced mass spectrometry techniques, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), coupled with tandem mass spectrometry (MS/MS), will aid in the identification of reaction products and the structural characterization of key intermediates. The presence of the fluorine atom also opens the door to the use of ¹⁹F NMR spectroscopy, a powerful tool for probing the electronic environment of the molecule throughout a reaction.

Table 2: Advanced Techniques for Intermediate Characterization

| Technique | Information Provided |

|---|---|

| In situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation, structural information on intermediates. |

| Advanced Mass Spectrometry | Molecular weight and fragmentation patterns of intermediates and products. |

| ¹⁹F NMR Spectroscopy | Sensitive probe of the local electronic environment of the fluorine atom, useful for tracking changes during a reaction. |

| Computational Chemistry | Theoretical prediction of intermediate structures and reaction pathways. |

Computational Design of Novel Derivatives with Tailored Reactivity

The synergy between experimental and computational chemistry offers a powerful paradigm for the rational design of new molecules with specific properties. In the context of this compound, computational modeling will play a pivotal role in designing novel derivatives with tailored reactivity and functionality.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity indices, and spectroscopic properties of potential derivatives. This in silico screening can help prioritize synthetic targets and guide the development of new catalysts. Furthermore, Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA/CoMSIA) studies could be utilized to establish correlations between the structural features of derivatives and their chemical reactivity or biological activity, thereby accelerating the discovery of new lead compounds for various applications. This computational-driven approach will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-ethylsulfonyl-2-fluorophenylhydrazine, and how can purity be optimized?

- Methodology : The compound can be synthesized via hydrazine substitution reactions on fluorinated aryl sulfones. For example, reacting 4-ethylsulfonyl-2-fluorobenzaldehyde with hydrazine under acidic catalysis (e.g., HCl) yields the hydrazine derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

- Critical Note : Monitor reaction progress using TLC and confirm product identity via H/C NMR (e.g., δ~7.2–8.1 ppm for aromatic protons, δ~3.5 ppm for ethylsulfonyl CH) and FT-IR (N–H stretch at ~3300 cm, S=O at ~1150 cm) .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC-MS .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- Elemental Analysis : Confirm C, H, N, S ratios (theoretical: CHFNOS, MW 218.24 g/mol).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] at m/z 219.1.

- X-ray Crystallography : For structural confirmation if single crystals are obtained (use slow evaporation in DMSO/MeOH) .

Advanced Research Questions

Q. How does the electronic effect of the ethylsulfonyl group influence reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density at the hydrazine N–H group. Compare reactivity with analogs (e.g., 4-trifluoromethoxyphenylhydrazine) in Buchwald–Hartwig aminations. Use F NMR to track substituent effects on reaction intermediates .

Q. What contradictions exist in reported biological activity data for arylhydrazines, and how can they be resolved?

- Methodology :

- Data Analysis : Meta-analysis of IC values from kinase inhibition assays (e.g., JAK2 or EGFR targets). Address variability via standardized assay conditions (pH 7.4, 37°C, 1% DMSO).

- Mechanistic Studies : Use fluorescence polarization to quantify binding affinity discrepancies caused by sulfonyl group solvation effects .

Q. How can computational models predict the metabolic fate of this compound?

- Methodology : Employ ADMET predictors (e.g., SwissADME) to simulate Phase I/II metabolism. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Key metabolites may include sulfoxide derivatives (detectable via LC-QTOF-MS) .

Q. What experimental designs mitigate interference from hydrazine byproducts in catalytic applications?

- Methodology :

- Byproduct Trapping : Add scavengers like molecular sieves or polymer-supported sulfonic acids during Suzuki–Miyaura couplings.

- Kinetic Profiling : Use in situ IR to monitor hydrazine decomposition rates under varying temperatures (25–80°C) .

Contradictions and Validation

Q. Why do synthetic yields vary significantly across literature reports?

- Resolution : Systematic review of reaction parameters (e.g., solvent polarity, catalyst loading). Reproduce high-yield conditions (e.g., DMF at 80°C with Pd(OAc)) and compare with low-yield protocols (e.g., THF at RT). Publish raw data and statistical analysis to clarify discrepancies .

Q. Are there discrepancies in toxicity profiles between phenylhydrazine derivatives?

- Resolution : Conduct comparative cytotoxicity assays (e.g., MTT on HEK293 cells) with this compound vs. 4-trifluoromethoxyphenylhydrazine. Correlate LC values with logP and electrophilicity index (QM calculations) .

Methodological Resources

- Synthesis Protocols : Follow Fischer indole synthesis adaptations for hydrazine derivatives .

- Safety Compliance : Adhere to ISO/IEC 17025 guidelines for handling hazardous intermediates (e.g., hydrazine hydrochloride) .

- Data Reproducibility : Use CRDC classifications (e.g., RDF2050108 for process simulation) to standardize reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.